molecular formula C27H29NO3 B11065203 Pentyl 4-[(2-phenethylbenzoyl)amino]benzoate

Pentyl 4-[(2-phenethylbenzoyl)amino]benzoate

Cat. No.: B11065203
M. Wt: 415.5 g/mol
InChI Key: JKNXMZUWJWVRGN-UHFFFAOYSA-N
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Description

Pentyl 4-[(2-phenethylbenzoyl)amino]benzoate is an organic compound with a complex structure that includes a benzoate ester and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl 4-[(2-phenethylbenzoyl)amino]benzoate typically involves a multi-step process. One common method includes the esterification of 4-aminobenzoic acid with pentanol to form pentyl 4-aminobenzoate. This intermediate is then reacted with 2-phenethylbenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Pentyl 4-[(2-phenethylbenzoyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pentyl 4-[(2-phenethylbenzoyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pentyl 4-[(2-phenethylbenzoyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentyl 4-[(2-phenethylbenzoyl)amino]benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the phenethylbenzoyl group enhances its reactivity and potential biological activity compared to simpler analogs .

Properties

Molecular Formula

C27H29NO3

Molecular Weight

415.5 g/mol

IUPAC Name

pentyl 4-[[2-(2-phenylethyl)benzoyl]amino]benzoate

InChI

InChI=1S/C27H29NO3/c1-2-3-9-20-31-27(30)23-16-18-24(19-17-23)28-26(29)25-13-8-7-12-22(25)15-14-21-10-5-4-6-11-21/h4-8,10-13,16-19H,2-3,9,14-15,20H2,1H3,(H,28,29)

InChI Key

JKNXMZUWJWVRGN-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2CCC3=CC=CC=C3

Origin of Product

United States

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